![molecular formula C18H20ClNO2S B14481863 1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene CAS No. 64256-61-7](/img/structure/B14481863.png)
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene is an organic compound that features a benzene ring substituted with a chlorine atom, an ethylsulfanyl group, and a nitrobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The ethylsulfanyl group may also play a role in modulating the compound’s activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-ethylbenzene: A simpler compound with similar structural features but lacking the nitro and ethylsulfanyl groups.
1-Chloro-4-nitrobenzene: Contains a nitro group but lacks the ethylsulfanyl group.
4-Ethylsulfanylbenzene: Contains the ethylsulfanyl group but lacks the nitro and chlorine groups.
Uniqueness
1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene is unique due to the presence of both the nitro and ethylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64256-61-7 |
|---|---|
Molekularformel |
C18H20ClNO2S |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)-2-nitrobutyl]-4-ethylsulfanylbenzene |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-17(20(21)22)18(13-5-9-15(19)10-6-13)14-7-11-16(12-8-14)23-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
WHYAMRXFJWMGEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)SCC)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
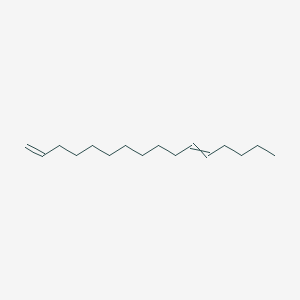
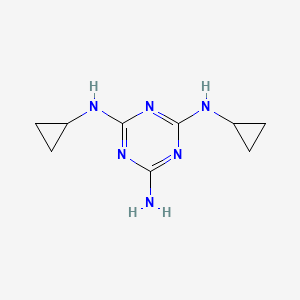
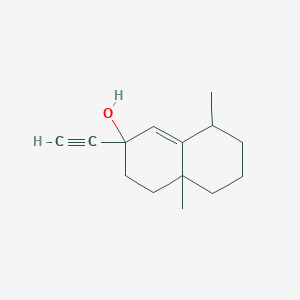

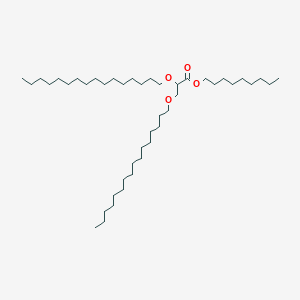
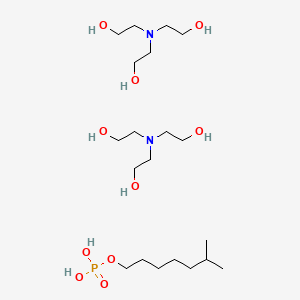

![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
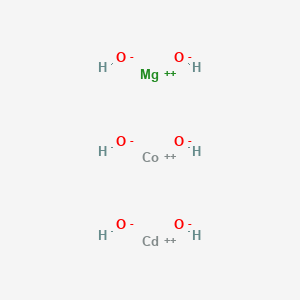
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
